Elevated Computed Lipophilicity (LogP 4.57 vs. 4.30) Relative to Non-Methylated BP-3,6-dione
The computed partition coefficient (LogP) for 7-methylbenzo[a]pyrene-3,6-dione is 4.57 , compared with an XLogP3 of 4.30 for the non-methylated benzo[a]pyrene-3,6-dione (CAS 3067-14-9) [1]. This ΔLogP of +0.27 indicates a measurable increase in lipophilicity conferred by the 7-methyl group, which can influence solvent extraction, chromatographic retention, and tissue distribution in biological experiments.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.57 (ALogP, computed) |
| Comparator Or Baseline | Benzo[a]pyrene-3,6-dione (CAS 3067-14-9): XLogP3 = 4.30 [1] |
| Quantified Difference | ΔLogP ≈ +0.27 (6.3% increase) |
| Conditions | Computed values; different algorithms (ALogP vs. XLogP3) |
Why This Matters
The higher logP supports differential analytical method development (e.g., longer reversed-phase HPLC retention) and may alter bioaccumulation predictions for environmental fate studies.
- [1] PubChem. (2025). Benzo[a]pyrene-3,6-dione – XLogP3 = 4.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18218 View Source
